

Atrasentan Clinical Trials: A Comparative Analysis of Efficacy and Safety in Kidney Disease

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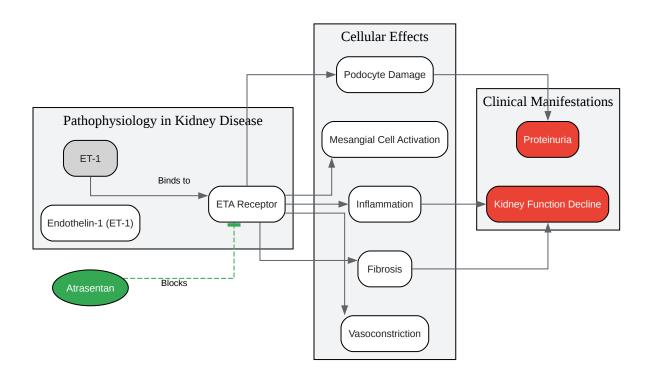
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial results for **Atrasentan**, a selective endothelin A (ETA) receptor antagonist, in the treatment of chronic kidney diseases. This analysis focuses on key efficacy and safety data from major clinical trials to support further research and development in this area.

Atrasentan has been investigated in multiple clinical trials for its potential to reduce proteinuria and slow the progression of kidney damage in various nephropathies. This guide synthesizes data from the ALIGN (Phase III), AFFINITY (Phase II), SONAR, and RADAR clinical trials, presenting a cross-study comparison of their findings.

Mechanism of Action

Atrasentan is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] In kidney diseases like IgA Nephropathy (IgAN) and diabetic kidney disease (DKD), the activation of the ETA receptor by endothelin-1 (ET-1) contributes to proteinuria, inflammation, fibrosis, and overall kidney damage.[2] By blocking the ETA receptor, **Atrasentan** mitigates these harmful effects, leading to a reduction in proteinuria and potentially preserving kidney function.[1][3] Preclinical models have also suggested that **Atrasentan** may reduce inflammation and fibrosis.





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Atrasentan's Mechanism of Action

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the ALIGN, AFFINITY, SONAR, and RADAR clinical trials.

Table 1: Efficacy Data - Proteinuria/Albuminuria Reduction



Clinical Trial	Patient Populatio n	Treatmen t Group	Placebo/ Control Group	Endpoint	Results	Citations
ALIGN (Phase III)	IgA Nephropat hy (IgAN)	Atrasentan (0.75 mg) + supportive care	Placebo + supportive care	Change in 24-hour Urine Protein to Creatinine Ratio (UPCR) at 36 weeks	36.1% reduction vs. placebo (p<0.0001)	[4][5][6]
AFFINITY (Phase II)	IgA Nephropat hy (IgAN)	Atrasentan (0.75 mg)	Open- label, no placebo	Change in 24-hour UPCR from baseline	-38.1% at 6 weeks, -48.3% at 12 weeks, -54.7% at 24 weeks	[3]
SONAR	Type 2 Diabetes & Chronic Kidney Disease	Atrasentan (0.75 mg)	Placebo	Primary composite renal endpoint (doubling of serum creatinine or end- stage kidney disease)	Hazard Ratio (HR) 0.65 (95% CI 0.49– 0.88; p=0.0047)	[7]
RADAR (Phase IIb)	Type 2 Diabetes & Macroalbu minuria	Atrasentan (0.75 mg)	Placebo	Change in albuminuri a at 12 weeks	-36.2% reduction vs. +2% in placebo	[8]
RADAR (Phase IIb)	Type 2 Diabetes &	Atrasentan (1.25 mg)	Placebo	Change in albuminuri	-43.9% reduction	[8]







Macroalbu a at 12 vs. +2% in minuria weeks placebo

Table 2: Safety and Tolerability Data



Clinical Trial	Patient Population	Key Adverse Events (Atrasentan Group)	Key Adverse Events (Placebo Group)	Notes	Citations
ALIGN (Phase III)	IgA Nephropathy (IgAN)	Fluid retention (11.2%)	Fluid retention (8.2%)	Favorable safety profile, consistent with previous data.	[5]
AFFINITY (Phase II)	IgA Nephropathy (IgAN)	Headache (led to one discontinuatio n)	N/A (open- label)	Well-tolerated with no treatment- related serious adverse events.	[9][10]
SONAR	Type 2 Diabetes & Chronic Kidney Disease	Fluid retention and anemia more frequent. Hospitalizatio n for heart failure insignificantly increased.	-	Trial terminated prematurely by sponsor.	[7][8]
RADAR (Phase IIb)	Type 2 Diabetes & Macroalbumi nuria	Increased weight, reduction in hemoglobin.	-	More discontinuations due to adverse events with the 1.25 mg dose.	[11]



Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies employed in the cited **Atrasentan** trials.

ALIGN (Phase III) Study Protocol

- Study Design: A global, randomized, multicenter, double-blind, placebo-controlled Phase III trial.[4]
- Participants: 340 patients with biopsy-proven IgA Nephropathy at risk of progressive loss of kidney function, with a baseline total proteinuria of ≥1 g/day despite optimized RAS inhibitor treatment.[4][12]
- Intervention: Patients were randomized to receive either 0.75 mg of Atrasentan or a placebo once daily, in addition to supportive care with a stable dose of a renin-angiotensin system (RAS) inhibitor.[12]
- Primary Endpoint: The primary efficacy endpoint was the change in 24-hour urine protein to creatinine ratio (UPCR) from baseline at 36 weeks.[5]
- Secondary Endpoints: Included evaluating the change in kidney function as measured by the estimated glomerular filtration rate (eGFR) at week 136, as well as safety and tolerability.[12]

AFFINITY (Phase II) Study Protocol

- Study Design: A Phase 2, open-label basket trial.[9]
- Participants: Adults with biopsy-proven IgAN, eGFR ≥30 mL/min/1.73 m², and UPCR ≥0.5 g/g and <1.0 g/g, on a maximally tolerated and stable dose of a RAS inhibitor for at least 12 weeks.[9][10]
- Intervention: Patients received 0.75 mg of oral Atrasentan daily for 52 weeks.[9]
- Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to week 12.[9]

SONAR Study Protocol



- Study Design: A randomized, double-blind, placebo-controlled trial with an enrichment period.[13]
- Participants: Individuals with type 2 diabetes and chronic kidney disease (eGFR 25-75 ml/min per 1.73 m², urine albumin/creatinine ratio [UACR] 300-5000 mg/g).[14]
- Intervention: After a 6-week open-label run-in period with Atrasentan 0.75 mg/day,
 "responders" (those with a UACR decrease of at least 30% and no substantial fluid retention)
 were randomized to continue Atrasentan or switch to a placebo.[7][13]
- Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage renal disease.[13]

RADAR (Phase IIb) Study Protocol

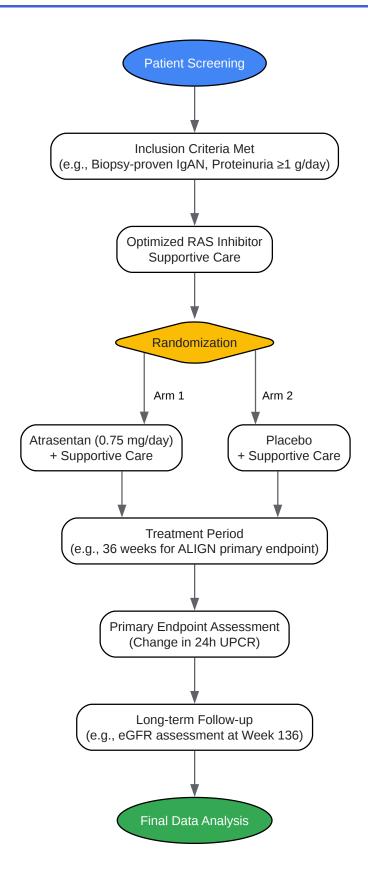
- Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[8][15]
- Participants: Patients with type 2 diabetes and macroalbuminuria who were receiving maximally tolerated doses of ACE inhibitors or ARBs.[8]
- Intervention: Patients were randomized to receive Atrasentan 0.75 mg/day, 1.25 mg/day, or a placebo for 12 weeks.[8]
- Primary Endpoint: Change in albuminuria over 12 weeks.[8]

Visualizations

Atrasentan Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the **Atrasentan** clinical trials, incorporating elements from the ALIGN and AFFINITY study designs.





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Generalized Atrasentan Clinical Trial Workflow



This comparative guide highlights the consistent efficacy of **Atrasentan** in reducing proteinuria across different patient populations with chronic kidney disease. The safety profile appears manageable, although fluid retention is a notable adverse event that requires monitoring. The ongoing long-term follow-up of the ALIGN trial will provide crucial data on the impact of **Atrasentan** on kidney function preservation. These findings underscore the therapeutic potential of selective endothelin A receptor antagonism as a targeted treatment for proteinuric kidney diseases.

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